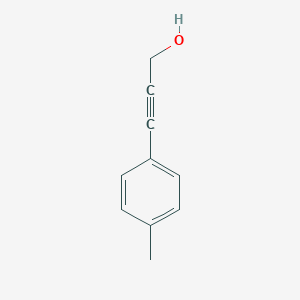

3-(4-Methylphenyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASSCMVYTLTTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343436 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-24-6 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol via Palladium-Catalyzed Cross-Coupling of Terminal Alkynes

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, a valuable propargyl alcohol derivative, with a primary focus on its construction from terminal alkynes. We delve into the premier synthetic strategy, the Sonogashira cross-coupling reaction, elucidating its mechanistic underpinnings to provide researchers and drug development professionals with the causal logic behind experimental design. The document includes a detailed, field-proven experimental protocol, analysis of critical reaction parameters, and discussion of methodological variations. The core objective is to furnish a scientifically rigorous and practical resource that bridges theoretical principles with successful laboratory application.

Introduction: The Significance of Arylpropargyl Alcohols

3-(4-Methylphenyl)prop-2-yn-1-ol is a member of the arylpropargyl alcohol class of compounds, which are pivotal building blocks in modern organic synthesis.[1] The molecule's structure, featuring a rigid alkyne linker, a reactive hydroxyl group, and an aromatic ring, offers a versatile scaffold for constructing complex molecular architectures.[1] These motifs are integral to the synthesis of pharmaceuticals, natural products, functional polymers, and advanced organic materials.[2][3] The formation of the C(sp²)-C(sp) bond between the p-tolyl group and the propargylic framework is the key strategic disconnection. Among the various methods to forge this bond, the palladium-catalyzed Sonogashira cross-coupling reaction stands out as the most efficient, reliable, and broadly applicable methodology.[4]

The Core Synthetic Strategy: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][5] For the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, this involves the coupling of propargyl alcohol (a terminal alkyne) with a 4-substituted toluene halide, typically 4-iodotoluene or 4-bromotoluene. The reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.[3][6]

The Mechanistic Rationale: A Tale of Two Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7][8]

-

The Palladium Cycle: This cycle is responsible for activating the aryl halide and forging the final product.

-

Reductive Activation: The reaction typically starts with a stable palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. In the presence of an amine base or phosphine ligand, this is reduced in situ to the active palladium(0) species, [Pd(0)L₂].[2][7]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodotoluene). This step inserts the palladium into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[6][7] The reactivity of the halide is critical, following the trend I > Br > OTf >> Cl.[2]

-

Transmetalation: This is the crucial step where the two cycles intersect and is often rate-determining.[7][8] The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide ligand.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final product, 3-(4-methylphenyl)prop-2-yn-1-ol, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

-

-

The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.

-

π-Complex Formation: The copper(I) salt coordinates with the alkyne's triple bond, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal acetylenic proton.[7]

-

Deprotonation: The amine base deprotonates the activated alkyne, leading to the formation of a highly nucleophilic copper(I) acetylide intermediate.[6][7] This species is now primed for the transmetalation step with the palladium complex.

-

The synergy between these two cycles allows the reaction to proceed under remarkably mild conditions, often at room temperature, with high efficiency.[2]

Field-Proven Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol using Sonogashira conditions. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent catalyst deactivation and unwanted alkyne homocoupling.[9]

Reagents and Equipment

-

Reactants: 4-Iodotoluene, Propargyl alcohol

-

Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Equipment: Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, TLC plates, column chromatography setup.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon or Nitrogen.[6]

-

Reagent Charging: To the flask, add 4-iodotoluene (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by triethylamine (3.0 mmol, 3.0 eq). Stir the resulting mixture at room temperature for 10 minutes.[6]

-

Substrate Addition: Using a syringe, add propargyl alcohol (1.2 mmol, 1.2 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the 4-iodotoluene starting material is fully consumed (typically 2-6 hours).

-

Aqueous Work-up: Upon completion, cool the reaction mixture and dilute it with diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by a wash with brine.[6][10]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-methylphenyl)prop-2-yn-1-ol.

Critical Parameters and Optimization Insights

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The causality behind these choices is crucial for adapting the protocol to different scales or substrates.

| Parameter | Choice & Rationale | Potential Issues & Mitigation |

| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl .[2] Iodides are most reactive, allowing for mild conditions (room temp). Bromides may require higher temperatures or more active catalyst systems. | Slow or incomplete reaction with bromides/chlorides. Mitigation: Increase temperature, use more electron-rich/bulky phosphine ligands, or use a more active palladium precatalyst.[7] |

| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) .[5] Pd(II) precatalysts are often more air-stable. The phosphine ligand stabilizes the Pd(0) active species. | Catalyst decomposition (black precipitate of Pd black). Mitigation: Ensure strictly anaerobic and anhydrous conditions. Use of bulky, electron-donating ligands can enhance catalyst stability and activity.[7] |

| Cu Co-catalyst | CuI (2-5 mol%) . Crucial for activating the alkyne and enabling mild reaction conditions.[2] | Formation of alkyne homocoupling (Glaser) byproducts.[12] Mitigation: Maintain a strict inert atmosphere as oxygen promotes this side reaction. Consider a copper-free protocol if homocoupling is a persistent issue. |

| Base | Amine (e.g., Et₃N, DIPA, piperidine) . Acts as the proton scavenger to form the acetylide and can help reduce the Pd(II) precatalyst.[2][7] | Insufficient basicity may slow the reaction. Sterically hindered bases can sometimes be beneficial. |

| Solvent | Anhydrous, degassed polar aprotic (THF, DMF) or the amine base itself. Must be able to dissolve all components. | Presence of water or oxygen can deactivate catalysts and lead to side reactions. Mitigation: Use freshly distilled solvents and proper inert atmosphere techniques. |

Methodological Variations: The Copper-Free Sonogashira

While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne to form 1,4-butynediol derivatives (Glaser coupling), especially if oxygen is not rigorously excluded.[13] This side reaction consumes the starting material and complicates purification.

To circumvent this, copper-free Sonogashira protocols have been developed.[12]

-

Rationale: To eliminate Glaser homocoupling, improve the reaction's environmental profile, and simplify purification.[13]

-

Mechanism: The mechanism of the copper-free variant is still debated but is distinct from the dual-cycle pathway. One prominent theory suggests that the deprotonation of the alkyne is facilitated by the amine base directly at a palladium center, forming a palladium-acetylide complex.[7] Another advanced hypothesis proposes a tandem Pd/Pd catalytic cycle, where a second palladium complex assumes the role of copper in activating the alkyne.[13]

-

Practical Considerations: Copper-free versions often require slightly more forcing conditions, such as higher temperatures or the use of stronger bases (e.g., cesium carbonate) and specific ligand systems to achieve comparable efficiency to the co-catalyzed method.[7]

Conclusion

The Sonogashira cross-coupling reaction is the gold standard for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol from terminal alkynes and aryl halides. Its reliability, mild conditions, and broad functional group tolerance make it an indispensable tool for medicinal and materials chemists. A thorough understanding of the dual palladium/copper catalytic mechanism provides the essential framework for rational experimental design, optimization, and troubleshooting. While the classic copper-co-catalyzed system remains the workhorse, the development of copper-free variations offers a valuable alternative for overcoming specific challenges like alkyne homocoupling. By mastering these principles and protocols, researchers can confidently and efficiently access this versatile chemical building block for a myriad of scientific applications.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

-

Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.

-

Golden. (n.d.). Sonogashira coupling. [Link]

-

Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

-

ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

-

Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

-

PubMed Central. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [Link]

-

ACS Publications. (n.d.). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

-

Wikipedia. Cadiot–Chodkiewicz coupling. [Link]

-

ChemEurope.com. (n.d.). Cadiot-Chodkiewicz coupling. [Link]

Sources

- 1. Buy 3-(4-Methylphenyl)prop-2-yn-1-ol | 16017-24-6 [smolecule.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. golden.com [golden.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(p-Tolyl)prop-2-yn-1-ol (CAS: 16017-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(p-Tolyl)prop-2-yn-1-ol (CAS Number: 16017-24-6), a versatile propargyl alcohol derivative. The document delves into its chemical and physical characteristics, synthesis, and detailed spectroscopic analysis. Furthermore, it explores the compound's reactivity and highlights its significant potential as a key building block in the synthesis of complex heterocyclic systems and as a valuable scaffold in the field of medicinal chemistry and drug discovery. The guide is intended to serve as a crucial resource for researchers and professionals engaged in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this compound.

Introduction: The Strategic Importance of Propargyl Alcohols

Propargyl alcohols, a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are of paramount importance in modern organic synthesis. Their unique bifunctional nature allows for a diverse range of chemical transformations, making them invaluable intermediates in the construction of complex molecular architectures.[1][2][3] 3-(p-Tolyl)prop-2-yn-1-ol, the subject of this guide, is a prime example of this class, offering a rigid alkynyl scaffold functionalized with a reactive hydroxyl group and a p-tolyl moiety that can be further modified. This combination of features makes it a particularly attractive starting material for the synthesis of novel heterocyclic compounds and for its incorporation into potential therapeutic agents.[4][5] In the context of drug discovery, the propargyl motif is increasingly recognized for its utility in creating potent and selective modulators of biological targets.[6][7]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section details the key characteristics of 3-(p-Tolyl)prop-2-yn-1-ol.

Physicochemical Properties

The essential physicochemical data for 3-(p-tolyl)prop-2-yn-1-ol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16017-24-6 | N/A |

| Molecular Formula | C₁₀H₁₀O | [8] |

| Molecular Weight | 146.19 g/mol | [8] |

| Appearance | Solid | |

| Purity | 95% | |

| InChI Code | 1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |

| InChI Key | RASSCMVYTLTTPK-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Storage |

Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Based on the known spectra of similar compounds, the expected ¹H and ¹³C NMR chemical shifts for 3-(p-tolyl)prop-2-yn-1-ol in CDCl₃ are predicted as follows:

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, typically in the range of δ 7.0-7.5 ppm. The methyl protons of the tolyl group would appear as a sharp singlet around δ 2.3-2.4 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a singlet or a narrowly coupled multiplet around δ 4.3-4.5 ppm. The hydroxyl proton itself would be a broad singlet, with its chemical shift being concentration-dependent.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would reveal signals for the aromatic carbons, with the ipso-carbon attached to the alkyne and the methyl-bearing carbon having distinct chemical shifts. The acetylenic carbons are expected in the δ 80-90 ppm region. The methylene carbon (-CH₂OH) would resonate around δ 50-55 ppm, and the methyl carbon of the tolyl group would be found at approximately δ 21-22 ppm.

The IR spectrum of 3-(p-tolyl)prop-2-yn-1-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. The C≡C triple bond stretch would appear as a weak to medium intensity band around 2100-2260 cm⁻¹. The sp-C-H stretch is absent in this internal alkyne. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.[9][10]

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would include the loss of a hydrogen atom, a hydroxyl radical, or a methyl group from the tolyl moiety. A significant peak corresponding to the tropylium ion (m/z 91) is also expected due to the benzylic nature of the compound.[11][12][13]

Synthesis of 3-(p-Tolyl)prop-2-yn-1-ol

The synthesis of 3-(p-tolyl)prop-2-yn-1-ol is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Reaction Principle: The Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling is a well-established process. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(p-Tolyl)prop-2-yn-1-ol

The following is a representative experimental protocol for the synthesis of 3-(p-tolyl)prop-2-yn-1-ol, adapted from established procedures for similar compounds.

Materials:

-

4-Iodotoluene

-

Propargyl alcohol (prop-2-yn-1-ol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred solution of 4-iodotoluene in anhydrous THF, add triethylamine.

-

To this mixture, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).

-

Add propargyl alcohol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-(p-tolyl)prop-2-yn-1-ol.

Applications in Organic Synthesis and Drug Discovery

The unique structural features of 3-(p-tolyl)prop-2-yn-1-ol make it a valuable precursor for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles

The presence of both an alkyne and a hydroxyl group allows for a variety of cyclization reactions to form diverse heterocyclic systems.

Thiazole derivatives are prevalent in many biologically active compounds and approved drugs.[14][15][16] Propargyl alcohols, including 3-(p-tolyl)prop-2-yn-1-ol, can react with thioamides in the presence of a suitable catalyst (e.g., a silver salt) to afford highly substituted thiazoles. This transformation provides a flexible and efficient route to this important class of heterocycles.[17]

Figure 2: General scheme for the synthesis of thiazoles from propargyl alcohols.

The reactivity of the alkyne and alcohol functionalities can be exploited to construct a variety of other heterocyclic scaffolds. For instance, intramolecular cyclization reactions can lead to the formation of furans and other oxygen-containing heterocycles. Furthermore, the alkyne can participate in cycloaddition reactions, such as the "click" reaction with azides to form triazoles, which are important pharmacophores. The hydroxyl group can be converted into a leaving group to facilitate reactions with nitrogen nucleophiles, leading to the formation of various nitrogen-containing heterocycles.[18][19][20]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of an alkyne moiety into a drug candidate can have several beneficial effects. The linear and rigid nature of the triple bond can act as a non-polar and sterically less demanding spacer, which can enhance binding to a biological target.[7]

In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[21][22] The alkyne group can serve as a bioisostere for various functional groups, such as a 1,4-disubstituted benzene ring, a nitrile, or an amide. This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and altered pharmacokinetic profiles.[6][23]

Figure 3: The alkyne as a bioisostere for common functional groups.

Propargyl alcohols are valuable intermediates in the synthesis of a wide range of bioactive molecules, including anti-cancer and anti-viral agents.[2][4][5] The ability to readily transform the alkyne and hydroxyl groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.

Safety and Handling

3-(p-Tolyl)prop-2-yn-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-(p-Tolyl)prop-2-yn-1-ol is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the rich reactivity of its propargyl alcohol moiety provide access to a wide array of complex molecules, particularly heterocycles. Its potential as a scaffold in drug discovery, leveraging the unique properties of the alkyne group as a bioisostere and a rigid linker, makes it a compound of significant interest for researchers and drug development professionals. This guide has provided a comprehensive overview of its characterization, synthesis, and applications, and it is hoped that it will serve as a valuable resource for the scientific community.

References

-

Synthesis of substituted thiazoles 3aa-3dh from propargylic alcohols 1a-1o and thioamides 2a-2h a. ResearchGate. Available at: [Link].

-

Propargyl alcohol uses - Synthesis, and Safety. Rawsource. (2024-04-04). Available at: [Link].

-

Supplementary information. The Royal Society of Chemistry. Available at: [Link].

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchSci. (2025-03-24). Available at: [Link].

-

The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Alkynes. In Drug Discovery with Privileged Building Blocks. Taylor & Francis eBooks. Available at: [Link].

-

Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. (2025-01-30). Available at: [Link].

-

What Is Propargyl Alcohol?. Sinobio Chemistry. (2024-02-05). Available at: [Link].

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. (2022-08-18). Available at: [Link].

-

Are there any bioisosteres of triple bond?. ResearchGate. (2019-04-24). Available at: [Link].

-

The role of bioisosterism in modern drug design: Current applications and challenges. Preprints.org. (2025-05-05). Available at: [Link].

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link].

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link].

-

An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Available at: [Link].

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link].

-

1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][24][17] oxazine. ResearchGate. Available at: [Link].

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link].

-

(E)-(3-(p-tolyl)prop-2-ene-1,1-diyl)dibenzene. SpectraBase. Available at: [Link].

-

Synthesis of O-Heterocycles. Organic Chemistry Portal. Available at: [Link].

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. (2025-09-25). Available at: [Link].

-

Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. (2004-11-29). Available at: [Link].

-

N-(3-Phenyl-1-p-tolylprop-2-yn-1-yl)morpholine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link].

-

Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link].

-

Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link].

-

3-Phenyl-2-propyn-1-ol. PubChem. Available at: [Link].

-

Asymmetric Synthesis of Nitrogen Heterocycles. Wiley. Available at: [Link].

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

2-Propen-1-ol, 3-phenyl-. NIST WebBook. Available at: [Link].

-

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one. ResearchGate. Available at: [Link].

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link].

-

Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[1][24]hexanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link].

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link].

Sources

- 1. rawsource.com [rawsource.com]

- 2. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. rawsource.com [rawsource.com]

- 5. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 6. drughunter.com [drughunter.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. 3-O-TOLYL-PROP-2-YN-1-OL | CymitQuimica [cymitquimica.com]

- 9. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjrr.org [wjrr.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. wiley.com [wiley.com]

- 21. ctppc.org [ctppc.org]

- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

3-(4-Methylphenyl)prop-2-yn-1-ol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Methylphenyl)prop-2-yn-1-ol

Introduction: A Molecule of Versatile Functionality

3-(4-Methylphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with the molecular formula C₁₀H₁₀O, stands as a significant building block in modern organic chemistry.[1] Its structure is characterized by a para-substituted tolyl group attached to a propargyl alcohol moiety. This unique arrangement confers dual functionality: a nucleophilic hydroxyl group and a reactive terminal alkyne. This duality makes it a highly versatile intermediate for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional polymers.[1] Its participation in powerful synthetic transformations like 'click chemistry' and Sonogashira couplings further elevates its importance in drug development and materials science.[1][2]

A rigorous and multi-faceted structural analysis is paramount to confirming the identity and purity of this compound, ensuring its reliable performance in subsequent applications. This guide provides an in-depth examination of the core analytical techniques employed to elucidate and validate the structure of 3-(4-methylphenyl)prop-2-yn-1-ol, framed from the perspective of experimental rationale and data integration.

Molecular Structure and Analytical Workflow

The definitive identification of an organic compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow for analyzing 3-(4-methylphenyl)prop-2-yn-1-ol begins with its synthesis and purification, followed by a suite of spectroscopic analyses that probe its atomic composition, connectivity, and functional groups.

Caption: High-level workflow for the synthesis and structural validation of 3-(4-methylphenyl)prop-2-yn-1-ol.

Sources

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 4-Methylphenylpropargyl Alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylpropargyl alcohol, a propargylic alcohol featuring a terminal alkyne and a para-tolyl group, is a versatile and highly reactive building block in modern organic synthesis. The unique juxtaposition of its three functional components—the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring—imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of the reactivity centered on the alkyne group. It delves into key transformations including metal-catalyzed cross-coupling reactions, cycloadditions, selective reductions, and acid-catalyzed rearrangements. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for professionals leveraging this molecule in pharmaceutical discovery, materials science, and complex organic synthesis.

Introduction: Structure and Synthetic Potential

4-Methylphenylpropargyl alcohol, structurally represented as 1-(4-methylphenyl)prop-2-yn-1-ol, possesses a chiral center at the carbinol carbon. Its synthetic utility stems from the diverse reactivity of the terminal alkyne, which is electronically influenced by the adjacent hydroxyl group and the electron-donating 4-methylphenyl (p-tolyl) moiety. This structure is a valuable synthon, readily prepared by the nucleophilic addition of an ethynyl anion equivalent to 4-methylbenzaldehyde.[1][2]

The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). This acetylide is central to C-C bond formation. Furthermore, the triple bond itself is a hub of reactivity, amenable to additions, cycloadditions, and coupling reactions. The propargylic hydroxyl group is not merely a spectator; it can direct certain reactions, participate in rearrangements, or be used as a handle for further functionalization.

This guide will systematically explore the primary reaction classes involving the alkyne functionality of this molecule.

Core Reactivity of the Terminal Alkyne

The most prominent feature of 4-methylphenylpropargyl alcohol is its terminal alkyne, which enables a host of powerful bond-forming reactions.

Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for forming a bond between an sp-hybridized carbon (of the alkyne) and an sp²-hybridized carbon (of an aryl or vinyl halide).[3][4] This reaction is invaluable for constructing complex conjugated systems found in many pharmaceutical agents and organic materials.

Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[3] The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.

Experimental Protocol: Sonogashira Coupling of 4-Methylphenylpropargyl Alcohol with 4-Iodotoluene

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), and the aryl halide (e.g., 4-iodotoluene, 1.0 equiv.).

-

Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine (5 mL per mmol of halide).

-

Add 4-methylphenylpropargyl alcohol (1.2 equiv.) to the mixture via syringe.

-

Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. Reactions are often complete within 2-6 hours.[5]

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired diarylpropargyl alcohol.

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship example of "Click Chemistry," is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction's reliability, mild conditions, and high functional group tolerance make it a premier choice for bioconjugation, drug discovery, and materials science.[8] 4-Methylphenylpropargyl alcohol serves as an excellent alkyne component for this transformation.

Mechanism and Rationale: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) forms a copper acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then rearranges to the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.[7] The use of a stabilizing ligand, such as THPTA, can prevent copper-mediated side reactions and improve biocompatibility.[9]

Experimental Protocol: CuAAC Reaction with Benzyl Azide

-

In a vial, dissolve 4-methylphenylpropargyl alcohol (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water (0.2 M).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.) in water.

-

Add the copper sulfate solution to the main reaction mixture, followed immediately by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, indicated by the formation of a precipitate or by TLC analysis.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The product can be purified by recrystallization or flash chromatography to yield the 1,4-disubstituted triazole.

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Reactivity of the Alkyne Triple Bond

Beyond reactions at its terminus, the π-system of the triple bond is susceptible to addition and rearrangement reactions.

Selective Hydrogenation

The reduction of the alkyne can be controlled to selectively yield either a (Z)-alkene, a (E)-alkene, or the fully saturated alkane, depending on the catalyst and reaction conditions. This selectivity is critical in multistep synthesis.

| Product | Reagents and Conditions | Selectivity Rationale |

| (Z)-Alkene | H₂ (1 atm), Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂), Quinoline | The catalyst is "poisoned" to prevent over-reduction to the alkane. Hydrogen adds to the catalyst surface and delivers syn-addition to the alkyne, yielding the cis-(Z)-alkene. |

| (E)-Alkene | Na or Li metal, liquid NH₃ (l), -78 °C | A dissolving metal reduction proceeds via a radical anion intermediate. Protonation followed by addition of a second electron and a final protonation leads to the thermodynamically more stable trans-(E)-alkene. |

| Alkane | H₂ (1-50 atm), Pd/C, PtO₂, or Raney Ni | These highly active catalysts facilitate the complete saturation of the triple bond to a single bond.[10][11] |

Meyer-Schuster Rearrangement

A characteristic reaction of propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds.[12][13] For a terminal propargyl alcohol like 4-methylphenylpropargyl alcohol, this rearrangement yields an α,β-unsaturated aldehyde.[12]

Mechanism and Rationale: The reaction begins with the protonation of the hydroxyl group, which then leaves as a water molecule. The key step is a 1,3-shift of the protonated hydroxyl group, forming an allenol intermediate.[14] This unstable allenol then undergoes tautomerization to the more stable α,β-unsaturated aldehyde.[13] While strong acids can be used, modern methods often employ milder transition-metal or Lewis acid catalysts to improve yields and selectivity.[12][14]

Applications in Drug Development & Materials Science

The versatile reactivity of 4-methylphenylpropargyl alcohol makes it a valuable precursor in several high-value applications:

-

Pharmaceutical Synthesis: The ability to easily form triazoles (via CuAAC) or complex arylalkynes (via Sonogashira coupling) allows for the rapid generation of compound libraries for high-throughput screening. The propargyl alcohol motif itself is found in several bioactive molecules.[15]

-

Bioconjugation: The alkyne serves as a bio-orthogonal handle. It can be incorporated into a biomolecule (like a protein or nucleic acid) and then selectively reacted with an azide-tagged probe or cargo molecule using the CuAAC reaction, even in complex biological media.[8]

-

Materials Science: The rigid, linear nature of the alkyne and its ability to form extended conjugated systems are exploited in the synthesis of organic semiconductors, polymers, and nanomaterials.[3]

Conclusion

4-Methylphenylpropargyl alcohol is a powerful and versatile synthetic intermediate whose reactivity is dominated by its terminal alkyne group. The ability to precisely control its transformations—from forming new carbon-carbon and carbon-heteroatom bonds via coupling and cycloaddition reactions to selective reductions and rearrangements—ensures its continued importance in academic and industrial research. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively harness the synthetic potential of this valuable molecule.

References

-

Wikipedia. Meyer–Schuster rearrangement. Available at: [Link]

-

Organic Reactions. The Meyer–Schuster Rearrangement. Available at: [Link]

-

V. D. V. D. Reddy, et al. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. Supposed mechanism of hydrogenation of propargyl alcohol catalyzed by AG-Pd aerogel. Available at: [Link]

-

The Royal Society of Chemistry. Meyer-Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Based Brønsted Acid Catalysts. Available at: [Link]

-

Organic-Chemistry.org. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

-

ResearchGate. Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Wikipedia. Click chemistry. Available at: [Link]

-

PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Available at: [Link]

-

ResearchGate. Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9:1). Available at: [Link]

-

NIH National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. Available at: [Link]

-

ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

NIH National Center for Biotechnology Information. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Available at: [Link]

-

Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

NIH National Center for Biotechnology Information. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Available at: [Link]

-

Kyoto University Research Information Repository. Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Available at: [Link]

-

European Patent Office. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST. Available at: [Link]

-

YouTube. Carboxylic Acids to Alcohols, Part 2: Hydrogenation. Available at: [Link]

-

YouTube. Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. Available at: [Link]

Sources

- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 2. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. organicreactions.org [organicreactions.org]

- 15. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Methylphenyl)prop-2-yn-1-ol, a versatile building block in organic synthesis and medicinal chemistry.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on first principles of chemical interactions and provides detailed experimental protocols for its empirical determination. We will deconstruct the molecule's physicochemical profile, apply theoretical solubility principles to forecast its behavior in various organic solvent classes, and present a robust, step-by-step methodology for laboratory validation. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility for applications ranging from reaction optimization to drug delivery systems.

Physicochemical Profile of 3-(4-Methylphenyl)prop-2-yn-1-ol

The solubility of a compound is fundamentally dictated by its molecular structure. 3-(4-Methylphenyl)prop-2-yn-1-ol, with the chemical formula C₁₀H₁₀O, possesses a unique combination of functional groups that define its interactions with solvents.[1]

-

Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar, protic solvents like alcohols and water.[2]

-

Alkyne (C≡C) Group: The carbon-carbon triple bond introduces rigidity and a region of high electron density, allowing for π-π interactions and dipole-induced dipole interactions. The sp-hybridized carbons are more electronegative than sp² or sp³ carbons, contributing to the molecule's overall polarity.[3]

-

p-Tolyl (4-Methylphenyl) Group: This aromatic ring is a large, nonpolar, and lipophilic moiety. It favors interactions with nonpolar and weakly polar solvents through van der Waals forces and potential π-π stacking. The methyl group is electron-donating, slightly increasing the electron density of the aromatic ring.

The molecule's overall solubility is a result of the interplay between the polar, hydrophilic hydroxyl group and the nonpolar, lipophilic p-tolyl group. This dual nature suggests that it will exhibit a broad, but nuanced, solubility profile across different solvent classes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[4] This concept is rooted in the thermodynamics of dissolution, where a negative Gibbs free energy change (ΔG = ΔH - TΔS) is required for spontaneous dissolution. This is achieved when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The strongest intermolecular force, crucial for solubility in protic solvents (e.g., methanol, ethanol).

-

Dipole-Dipole Interactions: Occur between polar molecules, important for solubility in polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces (London Dispersion Forces): Weakest forces, but dominant in nonpolar systems, governing solubility in solvents like hexanes and toluene.

Based on the structure of 3-(4-Methylphenyl)prop-2-yn-1-ol, we can predict its behavior. The hydroxyl group will drive solubility in polar solvents, while the large aromatic ring will enhance solubility in nonpolar aromatic solvents. A conflict between these two opposing characteristics will likely result in partial solubility in many solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in a range of common organic solvents, categorized by class. This predictive framework provides a logical starting point for solvent screening in experimental settings.

| Solvent Class | Example Solvent | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's hydroxyl groups can readily form strong hydrogen bonds with the solute's -OH group. |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole, van der Waals | Moderate to High | The solvent's strong dipole moment can interact with the polar -OH and alkyne groups. The lack of hydrogen bonding from the solvent may limit solubility compared to protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, van der Waals | High | DMSO is a highly polar solvent capable of strong dipole-dipole interactions, effectively solvating the polar end of the molecule. |

| Aromatic | Toluene | van der Waals (π-π stacking) | Moderate to High | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the p-tolyl group of the solute. |

| Ethers | Diethyl Ether, THF | Dipole-Dipole, van der Waals | Moderate | Ethers are weak hydrogen bond acceptors and can interact with the -OH group, while their nonpolar character solvates the p-tolyl group. |

| Halogenated | Dichloromethane (DCM) | Dipole-Dipole, van der Waals | Moderate | DCM is a weakly polar solvent that can effectively solvate both the polar and nonpolar portions of the molecule, striking a balance. |

| Nonpolar | Hexane, Heptane | van der Waals | Low | The strong solute-solute interactions (especially hydrogen bonding) are difficult to overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities, the isothermal shake-flask method is a reliable and widely accepted standard.[5] This protocol is designed to achieve thermodynamic equilibrium, providing an accurate measure of a compound's saturation solubility at a given temperature.

Materials and Equipment

-

3-(4-Methylphenyl)prop-2-yn-1-ol (solid, purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance (±0.01 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 3-(4-Methylphenyl)prop-2-yn-1-ol to a vial. The goal is to ensure a solid phase remains at equilibrium. A starting point is ~50-100 mg.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, which should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial to prevent any undissolved microparticles from being transferred.

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to leave the dissolved solid residue.

-

Weigh the residue to determine the mass of the solute.

-

Alternatively, prepare a calibration curve using standards of known concentration and analyze the filtrate using an appropriate analytical technique (e.g., HPLC-UV) to determine its concentration.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solubility (mg/mL) = Mass of residue (mg) / Volume of solvent sampled (mL)

Data Visualization and Workflow

Visualizing the decision-making process and experimental workflow can clarify complex procedures.

Caption: Logical workflow for predicting compound solubility.

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol via Sonogashira Coupling

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and organic synthesis.[1] The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3][4][5] This reaction is prized for its mild conditions, which often include room temperature and aqueous media, making it suitable for the synthesis of complex molecules.[2][4]

Theoretical Framework: The Sonogashira Coupling Reaction

The Sonogashira coupling, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, typically employs a palladium catalyst and a copper(I) co-catalyst.[2][4][6] The reaction has become a cornerstone in synthetic organic chemistry due to its efficiency in constructing sp²-sp carbon-carbon bonds.[5]

1.1. Catalytic Cycles and Mechanism

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4][7][8]

-

The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-iodotoluene) to a palladium(0) complex, forming a palladium(II) intermediate.[1][7]

-

The Copper Cycle: Concurrently, the terminal alkyne (propargyl alcohol) reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[2][9] This copper acetylide acts as an activated species.

-

Transmetalation and Reductive Elimination: The key step of transmetalation involves the transfer of the acetylide group from copper to the palladium(II) complex.[9] Subsequent reductive elimination from the resulting palladium(II) intermediate yields the desired product, 3-(4-methylphenyl)prop-2-yn-1-ol, and regenerates the palladium(0) catalyst, allowing the cycle to continue.[8]

The base is crucial as it neutralizes the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards product formation.[2][9] Amines like triethylamine or diethylamine are commonly used and can also serve as the solvent.[2]

1.2. Key Reaction Components and Their Roles

-

Palladium Catalyst: The primary catalyst for the cross-coupling. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].[7][8] The latter is often preferred due to its higher stability and solubility.[7]

-

Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which accelerates the reaction by facilitating the formation of the reactive copper acetylide intermediate.[2][9]

-

Aryl Halide: The reactivity order for the aryl halide is I > Br > Cl > OTf.[2] For this synthesis, 4-iodotoluene is an excellent choice due to its high reactivity, allowing for milder reaction conditions.[2]

-

Terminal Alkyne: Propargyl alcohol serves as the alkyne component.

-

Base: An amine base, such as triethylamine or pyrrolidine, is essential to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[9][10]

-

Solvent: A variety of solvents can be used, including amines, dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[2][11][12] The choice of solvent can significantly impact the reaction rate and yield.[11]

1.3. Copper-Free Sonogashira Variants

While the classic Sonogashira reaction relies on a copper co-catalyst, concerns over homocoupling of the alkyne (Glaser coupling) and the need for simplified purification have led to the development of copper-free protocols.[3][13][14] These methods often require different ligands or reaction conditions to facilitate the direct reaction between the palladium complex and the alkyne.[13][14][15]

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol

This section provides a detailed, step-by-step methodology for the synthesis.

2.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Iodotoluene | C₇H₇I | 218.04 | 1.09 g | 5.0 | |

| Propargyl Alcohol | C₃H₄O | 56.06 | 0.34 mL | 6.0 | Use 1.2 equivalents |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 (1 mol%) | Palladium catalyst |

| Copper(I) Iodide | CuI | 190.45 | 19.0 mg | 0.10 (2 mol%) | Co-catalyst |

| Triethylamine | (C₂H₅)₃N | 101.19 | 10 mL | - | Base and solvent |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | Co-solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |

| Saturated NH₄Cl | NH₄Cl(aq) | - | As needed | - | For work-up |

| Brine | NaCl(aq) | - | As needed | - | For work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

2.2. Experimental Workflow Diagram

2.3. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.09 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).

-

Solvent and Reagent Addition: Add degassed toluene (20 mL) and triethylamine (10 mL) to the flask via syringe. Stir the mixture until all solids are dissolved. Then, add propargyl alcohol (0.34 mL, 6.0 mmol) dropwise to the stirring solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.[7][16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-iodotoluene is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the pure 3-(4-methylphenyl)prop-2-yn-1-ol.

Causality and Optimization of Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial because palladium(0) complexes are unstable in the presence of air, and oxygen can promote the undesirable homocoupling of the alkyne.[2]

-

Choice of Base and Solvent: Triethylamine serves a dual role as a base and a co-solvent. Its basicity is sufficient to deprotonate the terminal alkyne and neutralize the HI byproduct.[9] Toluene is a good solvent for the aryl halide and the catalyst complex.[11]

-

Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient.[12] Lowering catalyst loading is desirable for both cost and environmental reasons, and optimization studies have shown that yields can be maintained with as little as 0.025 mol% for reactive substrates.[16]

-

Temperature Control: While many Sonogashira couplings proceed at room temperature, particularly with reactive iodides, gentle heating can increase the reaction rate.[2][6] However, excessive heat can lead to catalyst decomposition and side reactions.

-

Copper-Free Considerations: For substrates sensitive to copper or to avoid homocoupling byproducts, a copper-free protocol can be employed.[13][15] This might involve using a different base, such as pyrrolidine, or a specific ligand system to facilitate the catalytic cycle without copper.[10][17]

Conclusion

The Sonogashira coupling provides a robust and efficient pathway for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol. By carefully selecting the catalyst system, base, solvent, and reaction conditions, high yields of the desired product can be achieved. The protocol described herein is a well-established method, but it is also amenable to optimization, including the exploration of copper-free conditions and the use of more sustainable solvent systems, reflecting the ongoing evolution of this powerful synthetic tool.

References

-

Sonogashira coupling - Wikipedia. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

-

Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. [Link]

-

Sonogashira Coupling - BYJU'S. [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

-

Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7539–7561. [Link]

-

Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]

-

Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

-

Sonogashira coupling in natural product synthesis - ResearchGate. [Link]

-

Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17855–17866. [Link]

-

Optimization of reaction conditions for the Sonogashira reaction - ResearchGate. [Link]

-

Copper-free Sonogashira coupling - The chemical reaction database. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

-

Influence of base on the Sonogashira coupling reaction - ResearchGate. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]

Sources

- 1. Buy 3-(4-Methylphenyl)prop-2-yn-1-ol | 16017-24-6 [smolecule.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.lucp.net [books.lucp.net]

- 12. researchgate.net [researchgate.net]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [repository.kaust.edu.sa]

- 17. pubs.acs.org [pubs.acs.org]

The Meyer-Schuster Rearrangement of Substituted Propargylic Alcohols: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

The Meyer-Schuster rearrangement, a cornerstone transformation in organic synthesis, provides an atom-economical route to α,β-unsaturated carbonyl compounds from propargylic alcohols. This guide offers an in-depth exploration of this powerful rearrangement, with a specific focus on substituted propargylic alcohols, substrates of immense importance in the synthesis of complex molecules for pharmaceutical and materials science applications. We will delve into the mechanistic intricacies, explore the evolution of catalytic systems from harsh acidic conditions to milder transition metal-catalyzed processes, and provide practical, field-proven insights into optimizing reaction outcomes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of the Meyer-Schuster rearrangement.

Introduction: The Strategic Value of the Meyer-Schuster Rearrangement

The synthesis of α,β-unsaturated aldehydes and ketones is a fundamental objective in organic chemistry, as these motifs are versatile intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The Meyer-Schuster rearrangement, first reported by Kurt Heinrich Meyer and Kurt Schuster in 1922, offers a direct and atom-economical isomerization of secondary and tertiary propargylic alcohols to the corresponding enones or enals.[2] The reaction involves a formal 1,3-hydroxyl shift, followed by tautomerization of the resulting allenol intermediate.[3]

The significance of this rearrangement in modern synthetic chemistry, particularly in the context of drug development and natural product synthesis, cannot be overstated. It provides a strategic alternative to classical olefination reactions, often proceeding with high stereoselectivity and under increasingly mild conditions, a critical consideration when dealing with complex and sensitive molecular architectures.[4] This guide will provide a comprehensive overview of the factors governing the success of the Meyer-Schuster rearrangement, with a particular emphasis on the influence of substituents on the propargylic alcohol backbone.

Mechanistic Landscape: From Brønsted Acids to Transition Metals

The mechanism of the Meyer-Schuster rearrangement has been the subject of extensive study, and its understanding is paramount to controlling the reaction's outcome. The classical acid-catalyzed pathway proceeds through a series of distinct steps, while modern catalytic variants offer alternative, often more selective, routes.

The Classical Acid-Catalyzed Mechanism

Under strong Brønsted acid conditions (e.g., H₂SO₄, p-toluenesulfonic acid), the reaction is initiated by the protonation of the propargylic alcohol's hydroxyl group, converting it into a good leaving group (water).[2] The departure of water generates a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group then occurs, leading to the formation of an allenol intermediate. Subsequent tautomerization of the allenol affords the final α,β-unsaturated carbonyl compound.[3]

Figure 1: The classical acid-catalyzed Meyer-Schuster rearrangement mechanism.

A significant challenge in the acid-catalyzed rearrangement of tertiary propargylic alcohols is the competition from the Rupe rearrangement . This alternative pathway involves the formation of an enyne intermediate, which subsequently hydrates to yield an α,β-unsaturated ketone, often with a different substitution pattern than the Meyer-Schuster product.[2] The choice of acid and reaction conditions can influence the ratio of Meyer-Schuster to Rupe products.

The Advent of Milder Catalytic Systems

The harsh conditions of the classical Meyer-Schuster rearrangement often limit its applicability to robust substrates. The development of milder catalytic systems, primarily based on transition metals and Lewis acids, has significantly expanded the scope and functional group tolerance of this transformation.

These modern catalysts, including complexes of gold(I), rhenium(V), ruthenium(II), silver(I), and indium(III), function by activating the alkyne moiety of the propargylic alcohol towards nucleophilic attack by the hydroxyl group.[5][6] This activation lowers the energy barrier for the 1,3-hydroxyl shift, allowing the reaction to proceed under much milder conditions and often with enhanced stereoselectivity.

Sources

- 1. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. SOCl2-Catalyzed Meyer-Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of the p-Tolyl Group in Propargyl Alcohols

Introduction

Propargyl alcohols are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a myriad of molecular architectures.[1][2] Their reactivity is intricately linked to the electronic nature of the substituents appended to the propargylic framework. This guide provides a detailed examination of the electronic effects imparted by the p-tolyl group on the stability, reactivity, and spectroscopic properties of propargyl alcohols. For researchers, scientists, and professionals in drug development, a thorough understanding of these effects is paramount for reaction design, mechanistic elucidation, and the strategic synthesis of complex molecular targets. The p-tolyl group, with its subtle yet significant electronic character, serves as an excellent case study for dissecting the interplay of inductive and resonance effects that govern the chemical behavior of these valuable synthetic intermediates.

Fundamental Electronic Effects of the p-Tolyl Group

The electronic influence of any substituent on a reactive center can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect. The p-tolyl group, which is a methyl-substituted phenyl ring, exerts a net electron-donating effect.[3]

-

Inductive Effect (+I): Alkyl groups are known to be weakly electron-donating through the sigma-bond framework.[3] The methyl group of the p-tolyl substituent pushes electron density towards the aromatic ring, and consequently, towards the propargylic system.

-

Resonance Effect (+R) / Hyperconjugation: The methyl group can also donate electron density through hyperconjugation. This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions.

The cumulative result of these effects is that the p-tolyl group is an electron-donating group. This can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship to quantify the electronic influence of substituents on a reaction center.[4][5][6]

Quantifying the Electronic Effect: The Hammett Equation

The Hammett equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.[4][5]